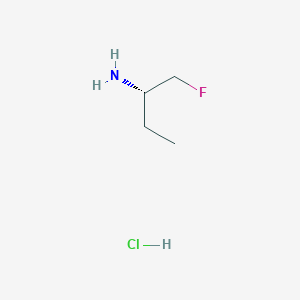
1-(5-Bromopentyl)-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopentyl)-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopentyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)-1,2,3-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromopentyl group. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) catalysts to facilitate the cycloaddition of an azide and an alkyne to form the triazole ring. The bromopentyl group can then be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
化学反应分析
Types of Reactions: 1-(5-Bromopentyl)-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized triazoles, while oxidation can produce triazole N-oxides .
科学研究应用
1-(5-Bromopentyl)-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for bioconjugation techniques.
作用机制
The mechanism of action of 1-(5-Bromopentyl)-1,2,3-triazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The triazole ring often acts as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromopentyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in target proteins .
相似化合物的比较
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(6-Bromohexyl)-1,2,3-triazole
- 1-(5-Chloropentyl)-1,2,3-triazole
Comparison: 1-(5-Bromopentyl)-1,2,3-triazole is unique due to the specific length of its bromopentyl chain, which can influence its reactivity and interaction with biological targets. Compared to 1-(4-Bromobutyl)-1,2,3-triazole, the additional carbon in the bromopentyl group can enhance its flexibility and binding affinity. Similarly, the presence of bromine instead of chlorine in 1-(5-Chloropentyl)-1,2,3-triazole can affect its electronic properties and reactivity .
属性
CAS 编号 |
2006277-55-8 |
|---|---|
分子式 |
C7H12BrN3 |
分子量 |
218.09 g/mol |
IUPAC 名称 |
1-(5-bromopentyl)triazole |
InChI |
InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2 |
InChI 键 |
DHUKRGBJABJXFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)






![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)






